molecular formula C14H17NO4 B7590137 5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid

5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid

Cat. No. B7590137
M. Wt: 263.29 g/mol
InChI Key: DFNCGFZBTJRKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid, also known as Befiradol, is a novel and selective agonist of the serotonin 5-HT1A receptor. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia.

Mechanism of Action

5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid acts as a selective agonist of the serotonin 5-HT1A receptor, which is widely distributed in the central nervous system. Activation of this receptor has been associated with anxiolytic, antidepressant, and antipsychotic effects. 5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid has been shown to increase the firing rate of serotonergic neurons in the dorsal raphe nucleus, leading to an increase in serotonin release in the forebrain. This effect is thought to underlie the anxiolytic and antidepressant effects of 5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid.
Biochemical and Physiological Effects
5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of extracellular serotonin in the prefrontal cortex and hippocampus, which are regions of the brain involved in emotional regulation and memory formation. 5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival, growth, and plasticity. In addition, 5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid has been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.

Advantages and Limitations for Lab Experiments

5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid has several advantages for lab experiments. It is a selective agonist of the serotonin 5-HT1A receptor, which allows for the investigation of the specific effects of this receptor on behavior and physiology. In addition, 5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid has been shown to have a good safety profile, with no significant adverse effects reported in animal studies. However, 5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid has several limitations for lab experiments. It is a relatively new compound, and its long-term effects and potential side effects are not well understood. In addition, the synthesis of 5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid is complex and requires specialized equipment and expertise.

Future Directions

There are several future directions for the study of 5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid. One area of research is the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. In addition, 5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid could be investigated for its potential use in the treatment of pain, migraine, and drug addiction. Another area of research is the investigation of the long-term effects and potential side effects of 5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid. Finally, the development of new and more efficient synthesis methods for 5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid could facilitate its use in future research and clinical applications.
Conclusion
In conclusion, 5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid is a novel and selective agonist of the serotonin 5-HT1A receptor that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves the activation of serotonergic neurons in the dorsal raphe nucleus, leading to an increase in serotonin release in the forebrain. 5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid has several advantages for lab experiments, including its selectivity and safety profile, but also has several limitations, including its complexity and potential side effects. Future research on 5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid could lead to new insights into the role of the serotonin 5-HT1A receptor in behavior and physiology and could lead to the development of new treatments for various disorders.

Synthesis Methods

The synthesis of 5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid involves several steps, including the condensation of 2-methoxyethylamine with 5-hydroxy-1-benzofuran-2-carboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization. The chemical structure of 5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid is shown in Figure 1.

Scientific Research Applications

5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. In addition, 5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid has been investigated for its potential use in the treatment of pain, migraine, and drug addiction.

properties

IUPAC Name

5-[[2-methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-15(5-6-18-2)9-10-3-4-12-11(7-10)8-13(19-12)14(16)17/h3-4,7-8H,5-6,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNCGFZBTJRKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)CC1=CC2=C(C=C1)OC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.